molecular formula C23H24N2O4S B11597423 1-{[4-(2-Methoxyphenoxy)phenyl]sulfonyl}-4-phenylpiperazine

1-{[4-(2-Methoxyphenoxy)phenyl]sulfonyl}-4-phenylpiperazine

Cat. No.: B11597423
M. Wt: 424.5 g/mol
InChI Key: BIASELJACRSJOW-UHFFFAOYSA-N
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Description

1-{[4-(2-Methoxyphenoxy)phenyl]sulfonyl}-4-phenylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group and a sulfonyl group linked to a phenoxyphenyl moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(2-Methoxyphenoxy)phenyl]sulfonyl}-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylpiperazine with 4-(2-methoxyphenoxy)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(2-Methoxyphenoxy)phenyl]sulfonyl}-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of 1-{[4-(2-Hydroxyphenoxy)phenyl]sulfonyl}-4-phenylpiperazine.

    Reduction: Formation of 1-{[4-(2-Methoxyphenoxy)phenyl]sulfanyl}-4-phenylpiperazine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[4-(2-Methoxyphenoxy)phenyl]sulfonyl}-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine
  • N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide
  • 1-(([4-(2-Methoxyphenoxy)phenyl]sulfonyl)amino)cyclohexanecarboxylic acid

Uniqueness

1-{[4-(2-Methoxyphenoxy)phenyl]sulfonyl}-4-phenylpiperazine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for diverse interactions with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

1-[4-(2-methoxyphenoxy)phenyl]sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C23H24N2O4S/c1-28-22-9-5-6-10-23(22)29-20-11-13-21(14-12-20)30(26,27)25-17-15-24(16-18-25)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3

InChI Key

BIASELJACRSJOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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